(Cyanomethyl)trimethylphosphanium iodide
CAS No.: 42843-99-2
Cat. No.: VC2450833
Molecular Formula: C5H11INP
Molecular Weight: 243.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42843-99-2 |
---|---|
Molecular Formula | C5H11INP |
Molecular Weight | 243.03 g/mol |
IUPAC Name | cyanomethyl(trimethyl)phosphanium;iodide |
Standard InChI | InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | GGIMHJFVOMBCFX-UHFFFAOYSA-M |
SMILES | C[P+](C)(C)CC#N.[I-] |
Canonical SMILES | C[P+](C)(C)CC#N.[I-] |
Introduction
Chemical Identity and Structure
Basic Information
(Cyanomethyl)trimethylphosphanium iodide is a phosphonium salt with the molecular formula C5H11INP . It features a positively charged phosphorus atom bonded to three methyl groups and a cyanomethyl group, with an iodide anion as the counterion. This structural arrangement contributes to its unique chemical reactivity and applications in various synthetic processes.
Identification Parameters
The compound is registered with CAS number 42843-99-2 and is identified through various chemical notations as presented in Table 1 .
Table 1: Identification Parameters of (Cyanomethyl)trimethylphosphanium iodide
Parameter | Value |
---|---|
CAS Number | 42843-99-2 |
Molecular Formula | C5H11INP |
IUPAC Name | cyanomethyl(trimethyl)phosphanium;iodide |
InChI | InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
InChIKey | GGIMHJFVOMBCFX-UHFFFAOYSA-M |
SMILES | CP+(C)CC#N.[I-] |
PubChem CID | 10514344 |
Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs, including:
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(Cyanomethyl)trimethylphosphonium iodide
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Phosphonium, (cyanomethyl)trimethyl-, iodide
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Cyanomethyl trimethyl phosphonium iodide
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(Cyanomethyl)(trimethyl)phosphanium iodide
Physical and Chemical Properties
Fundamental Properties
Understanding the physical and chemical properties of (Cyanomethyl)trimethylphosphanium iodide is essential for predicting its behavior in chemical reactions and determining appropriate handling procedures. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties of (Cyanomethyl)trimethylphosphanium iodide
Property | Value |
---|---|
Molecular Weight | 243.03 g/mol |
Physical State at Room Temperature | Solid |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
Exact Mass | 242.96738 Da |
Monoisotopic Mass | 242.96738 Da |
Structural Characteristics
The compound's structure includes a phosphonium center that carries a positive charge, which significantly influences its reactivity patterns. The cyanomethyl group attached to the phosphorus atom contributes additional reactivity due to the presence of the nitrile functionality. The molecular structure can be visualized as a tetrahedral arrangement around the phosphorus atom, with the three methyl groups and the cyanomethyl group occupying the four corners .
Synthesis and Production
Synthetic Routes
The synthesis of (Cyanomethyl)trimethylphosphanium iodide typically involves the reaction of trimethylphosphine with an appropriate cyanomethyl halide. The general synthetic pathway follows a nucleophilic substitution mechanism, where the phosphine acts as a nucleophile attacking the cyanomethyl halide.
The reaction can be represented as:
P(CH3)3 + ICH2CN → [(CH3)3PCH2CN]+I-
This synthetic approach is notable for its straightforwardness and efficiency, often yielding the desired product with high purity.
Applications in Chemical Research
Organic Synthesis Applications
(Cyanomethyl)trimethylphosphanium iodide serves several important functions in organic synthesis:
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Precursor for Ionic Liquids: The compound can be used to prepare task-specific ionic liquids, which are salts with melting points below 100°C. These liquids possess unique properties including high thermal stability, non-flammability, and good solvent characteristics, making them valuable for applications in catalysis and separation processes.
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Reagent in Organophosphorus Chemistry: As a phosphonium salt, it functions as a valuable reagent for various transformations in organophosphorus chemistry, particularly in reactions requiring a quaternary phosphonium moiety.
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Phase Transfer Catalyst: Phosphonium salts like (Cyanomethyl)trimethylphosphanium iodide can act as phase transfer catalysts, facilitating reactions between compounds in different phases due to their unique solubility properties.
Pharmaceutical Research
In pharmaceutical research, the compound has demonstrated utility in the synthesis of biologically active compounds. For example, patent EP1352910A1 documents the use of (Cyanomethyl)trimethylphosphonium iodide in the synthesis of nitrobenzylthioinosine analogs:
"(Cyanomethyl)trimethyl-phosphonium iodide (299 mg, 1.23 mmol) was added..."
This application highlights the compound's importance in medicinal chemistry and pharmaceutical research, particularly in the development of new drug candidates.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H332 | Harmful if inhaled |
Quantity | Price (EUR) |
---|---|
250 mg | 165.00 |
1 g | 343.00 |
5 g | 1,214.00 |
These prices reflect the compound's specialized nature and limited production scale .
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